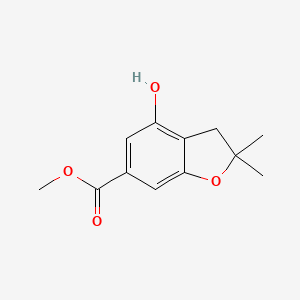

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate

Descripción general

Descripción

“Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate” is a compound that has been isolated from a fungus, which was itself isolated from a soil sample from the Atacama Desert . It belongs to a family of compounds called radstrictins .

Synthesis Analysis

The compound was isolated using HR-LCMS and 1D and 2D NMR . It was dissolved in methanol and resolved using a chiral HPLC column, which gave a single peak, confirming that the compound is enantiomerically pure .Molecular Structure Analysis

The molecular structure of this compound was characterized using HR-LCMS and 1D and 2D NMR . The compound belongs to a family of compounds called radstrictins .Chemical Reactions Analysis

The compound was isolated from a fungus, which was itself isolated from a soil sample from the Atacama Desert . The compound was tested against pathogenic strains associated with bovine mastitis, but was found to be devoid of antimicrobial activity .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 222.24 . The compound’s InChI code is 1S/C12H14O4/c1-12(2)6-8-9(13)4-7(11(14)15-3)5-10(8)16-12/h4-5,13H,6H2,1-3H3 .Aplicaciones Científicas De Investigación

Aroma Compound in Food and Beverages

Compounds with a similar structure are known for their low odor thresholds and attractive odor qualities. They are used for flavoring in various food products such as jams, jellies, beverages, ice creams, alcoholic drinks, and sweets .

Antioxidant Properties

Derivatives of related compounds have been studied for their antioxidant properties, which are important in preventing oxidative stress in biological systems .

Synthetic Intermediate

The compound could serve as an intermediate in the synthesis of more complex molecules, particularly those containing benzofuran rings which are prevalent in many natural products .

Biorenewable Molecules

Similar hydroxy compounds have been identified as potential biorenewable molecules for transitioning from biomass feedstock to valuable chemical products .

Anti-infective Agent

Related structures have shown potential as anti-infective agents by arresting the cell cycle in microbial infections .

Therapeutic Potential

The imidazole moiety present in related compounds has been associated with therapeutic potential, suggesting that this compound could also be explored for its medicinal properties .

Mecanismo De Acción

Target of Action

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate is a benzofuran derivative . Benzofuran derivatives have been found to exhibit antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . Therefore, the primary targets of this compound are likely to be microbial cells.

Mode of Action

Benzofuran derivatives are known to interact with microbial cells, leading to their destruction . The hydroxyl group at the 4-position may play a crucial role in this interaction .

Biochemical Pathways

Given the antimicrobial activity of similar benzofuran derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells, leading to their death .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties.

Result of Action

The result of the compound’s action is the destruction of microbial cells, as suggested by the antimicrobial activity of similar benzofuran derivatives . This leads to the inhibition of microbial growth and potentially the resolution of microbial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of halogens or hydroxyl groups at the 4-position of the benzofuran ring has been found to enhance antimicrobial activity . Therefore, the chemical environment in which the compound is used can affect its efficacy. Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

Propiedades

IUPAC Name |

methyl 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2)6-8-9(13)4-7(11(14)15-3)5-10(8)16-12/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMNNJFWLVHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2O1)C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648629 | |

| Record name | Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate | |

CAS RN |

955884-97-6 | |

| Record name | Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

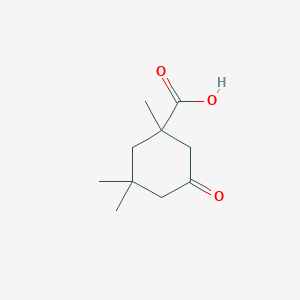

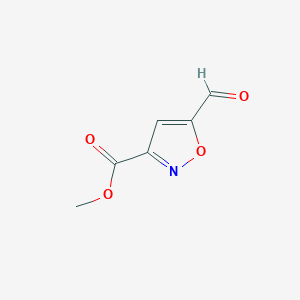

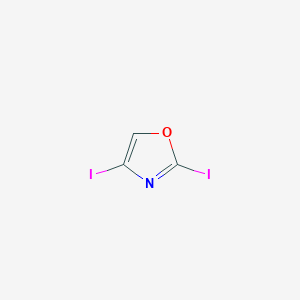

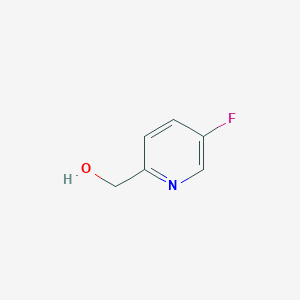

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)